molecular formula C8H7N3O2 B13561188 2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13561188
M. Wt: 177.16 g/mol
InChI Key: UBCGZMOARPBXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a significant scaffold in the development of various biologically active molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing environmental impact.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.

    Substitution Products: Arylated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of tuberculosis treatment, the compound exhibits activity by targeting bacterial enzymes and disrupting essential metabolic pathways .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-aminoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H,9H2,(H,12,13)

InChI Key

UBCGZMOARPBXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)N

Origin of Product

United States

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